molecular formula C5H8 B14431894 1,3-Dimethylcyclopropene CAS No. 82190-83-8

1,3-Dimethylcyclopropene

Cat. No.: B14431894
CAS No.: 82190-83-8
M. Wt: 68.12 g/mol
InChI Key: SSFOZRFKIOXSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylcyclopropene (C₅H₈) is a cyclopropene derivative with methyl groups substituted at the 1- and 3-positions of the three-membered ring. Cyclopropenes are strained hydrocarbons known for their ethylene-inhibiting properties in plants. However, the majority of published research focuses on its structural isomer, 3,3-dimethylcyclopropene (3,3-DMCP), which has methyl groups at both 3-positions of the cyclopropene ring . For the purpose of this article, comparative data will focus on 3,3-DMCP due to the availability of peer-reviewed studies, with explicit acknowledgment of this distinction.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylcyclopropene undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclopropene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using halogens or halogenating agents.

Major Products:

Scientific Research Applications

Chemical Reactions

  • Cycloadditions 1,3-dimethylcyclopropene exhibits high reaction rates in 1,3-dipolar cycloadditions .
  • Isomerization Studies of cyclopropene pyrolysis have eliminated the alkyne formation pathway for 1,2-dimethylcyclopropene. The products were explained as arising from diradical intermediates via 1,2 H-shifts .

Bioorthogonal Reactivity

  • Biomolecule Tagging Isomeric cyclopropenes can be employed in reactions to tag biomolecules in complex environments .
  • Tetrazine Coupling Partners Methylcyclopropenes, including this compound, can act as low-molecular-weight tetrazine coupling partners, suitable for metabolic imaging of unnatural mannosamines on live cells .

Polypeptide Preparation

  • Polypeptide Modification Cyclopropanes, such as this compound, can be bonded to amino acids via carbamate groups to create polypeptides containing cyclopropanyl .

Material Science

  • Hydrogels Hydrogels, which are highly hydrated three-dimensional (3D) polymeric matrices, hold substantial promise in medical and biomedical fields, owing to their excellent biocompatibility, chemical modifiability, and physical tunability, along with relatively straightforward processing procedures .

Mechanism of Action

The mechanism of action of 1,3-dimethylcyclopropene involves its interaction with molecular targets such as ethylene receptors. The compound acts as an ethylene antagonist, binding to the receptor and inhibiting the effects of ethylene. This mechanism is particularly relevant in plant biology, where it is used to regulate ethylene responses in plants .

Comparison with Similar Compounds

Comparison with Similar Compounds

The efficacy of cyclopropene derivatives as ethylene antagonists depends on their molecular structure, concentration, and binding affinity to ethylene receptors. Below is a comparative analysis of 3,3-DMCP , 1-methylcyclopropene (1-MCP) , and cyclopropene (CP) based on experimental data from plant studies.

Ethylene Antagonism in Fruits

Compound Effective Concentration (Banana) Protection Duration (Banana) Effective Concentration (Tomato) Protection Duration (Tomato)
CP 0.5 nL L⁻¹ 12 days 5–7 nL L⁻¹ 8 days
1-MCP 0.5 nL L⁻¹ 12 days 5–7 nL L⁻¹ 8 days
3,3-DMCP 1 μL L⁻¹ 7 days 5–10 μL L⁻¹ 5 days
  • Key Findings :
    • 3,3-DMCP requires 1,000-fold higher concentrations than CP or 1-MCP to achieve ethylene inhibition in bananas .
    • Protection duration for 3,3-DMCP is significantly shorter (7 days vs. 12 days in bananas; 5 days vs. 8 days in tomatoes) .

Floral Longevity and Ethylene Sensitivity

Compound Campanula Flower Display Life (Days) Carnation Protection Threshold
1-MCP 3.3 → 9.0 0.5 nL L⁻¹ (24-h exposure)
3,3-DMCP 3.3 → 5.4 1 μL L⁻¹
  • Key Findings :
    • 1-MCP doubles the display life of Campanula flowers, whereas 3,3-DMCP provides only a 63% increase .
    • Carnations treated with 3,3-DMCP require 2,000-fold higher concentrations for protection compared to 1-MCP .

Mechanistic and Kinetic Differences

  • Binding Affinity : The steric hindrance from the dual 3-methyl groups in 3,3-DMCP reduces its ability to bind ethylene receptors, unlike the single methyl group in 1-MCP , which optimizes receptor interaction .
  • Reversibility : Ethylene inhibition by 3,3-DMCP is more transient. For example, pea seedlings treated with 3,3-DMCP showed negligible reduction in ethylene-induced growth inhibition, even at low concentrations, whereas 1-MCP effectively suppressed ethylene responses .

Chemical Reactivity

  • Cycloaddition Reactions : 3,3-DMCP reacts with diazoalkanes to form pyrazolines or bicyclic adducts. For example, its reaction with 3-diazo-1-propene yields 6,6-dimethyl-4-vinyl-2,3-diazabicyclo[3.1.0]hex-2-ene as the sole product . This reactivity may influence its stability in biological systems.

Research Implications

  • Agricultural Use : 1-MCP remains the gold standard for postharvest ethylene management due to its potency and longevity, while 3,3-DMCP is less practical due to higher dosage requirements .
  • Structural Optimization : The inferior performance of 3,3-DMCP underscores the importance of substituent positioning in cyclopropene derivatives for ethylene antagonism .

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for 1,3-Dimethylcyclopropene in laboratory settings?

  • This compound is synthesized via elimination reactions. For example, 2-bromo-1,1-dimethylcyclopropane undergoes dehydrohalogenation under basic conditions (e.g., potassium tert-butoxide) to yield the target compound. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like dimerization or isomerization .
  • Methodological Tip : Use gas chromatography (GC) coupled with mass spectrometry (MS) to confirm purity and structural integrity during synthesis .

Q. What experimental models are commonly used to evaluate this compound’s efficacy as an ethylene antagonist?

  • Postharvest fruit models, such as bananas (Musa spp.) and roses (Rosa hybrida), are standard due to their ethylene sensitivity. Studies apply the compound via gaseous fumigation or aqueous immersion, followed by monitoring ripening parameters (e.g., color change, firmness, ethylene production rates) .
  • Methodological Tip : Include negative controls (untreated samples) and positive controls (e.g., 1-MCP, a known ethylene inhibitor) to validate experimental outcomes .

Q. How is this compound quantified in plant tissues during pharmacokinetic studies?

  • High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) with flame ionization detection (FID) are preferred. Calibration curves using pure standards are essential for accuracy. Tissue extraction protocols (e.g., homogenization in methanol) must account for compound volatility .

Advanced Research Questions

Q. What molecular mechanisms underlie the differential efficacy of this compound compared to other cyclopropene derivatives?

  • Competitive inhibition of ethylene receptors varies with substituent steric effects. For instance, this compound’s bulkier structure may reduce receptor-binding efficiency compared to 1-Methylcyclopropene (1-MCP). Comparative studies using Arabidopsis ethylene-response mutants or in silico docking simulations can elucidate structure-activity relationships .
  • Methodological Tip : Combine in vitro receptor-binding assays with in planta phenotypic analysis to resolve mechanistic contradictions .

Q. How can researchers address discrepancies in reported effective concentrations across studies?

  • Systematic meta-analyses should control for variables such as plant species, application method (gaseous vs. liquid), and environmental conditions (temperature, humidity). Dose-response curves with standardized statistical models (e.g., log-logistic regression) improve reproducibility .
  • Example : A 2020 review identified that gaseous application at 500 ppb for 12 hours consistently delayed ripening in climacteric fruits, whereas aqueous treatments required higher concentrations (1–2 mM) due to solubility limitations .

Q. What synergistic effects occur when this compound is combined with lysophosphatidylethanolamine (LPE) or other postharvest treatments?

  • Co-application with LPE enhances membrane stability and reduces oxidative stress, prolonging the compound’s ethylene-inhibiting effects. Experimental designs should include factorial treatments (e.g., this compound ± LPE) and measure secondary metabolites (e.g., malondialdehyde for lipid peroxidation) .
  • Methodological Tip : Use response surface methodology (RSM) to optimize combinatorial treatment ratios and timing .

Q. Data Analysis and Reporting Guidelines

  • Contradiction Resolution : When conflicting data arise (e.g., variable efficacy in non-climacteric plants), employ tripartite validation: (1) replicate experiments under identical conditions, (2) validate detection methods (e.g., GC-MS for residual compound levels), and (3) cross-reference with independent studies .
  • Visualization : For publications, simplify figures to highlight key findings (e.g., dose-response curves, receptor-binding kinetics) and avoid overcrowding with chemical structures .

Properties

CAS No.

82190-83-8

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

IUPAC Name

1,3-dimethylcyclopropene

InChI

InChI=1S/C5H8/c1-4-3-5(4)2/h3-4H,1-2H3

InChI Key

SSFOZRFKIOXSEL-UHFFFAOYSA-N

Canonical SMILES

CC1C=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.